Solubility Profile of 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea: A Physicochemical and Methodological Analysis
Solubility Profile of 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea: A Physicochemical and Methodological Analysis
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea, a substituted urea derivative of significant interest as a chemical intermediate. For researchers, scientists, and professionals in drug development and materials science, understanding a compound's solubility is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This document elucidates the molecular features governing the solubility of this compound, presents a predictive solubility profile in water and a range of common organic solvents, and details a standardized, verifiable experimental protocol for its empirical determination. By integrating theoretical principles with practical methodologies, this guide serves as an essential resource for the effective handling and application of 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea.
Introduction
Substituted ureas are a versatile class of organic compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and polymer chemistry[1][2]. 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea belongs to this class, incorporating multiple functional groups that impart a unique physicochemical profile. Its structure suggests its potential as a key intermediate in the synthesis of more complex molecules, such as cationic etherifying agents used to modify natural polymers like starch and cellulose[3]. The successful application of this compound in any synthetic or formulation workflow is critically dependent on its behavior in different solvent systems.
The primary objective of this guide is to provide a detailed, scientifically-grounded exploration of the solubility of 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea. We will dissect its molecular structure to predict its interactions with various solvents, offer a comparative analysis with related compounds, and provide a robust experimental workflow for researchers to validate these properties in a laboratory setting.
Physicochemical Basis of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another[4]. The molecular structure of 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea contains a balance of polar and non-polar features, making its solubility highly dependent on the chosen solvent.
Molecular Structure and Functional Group Analysis
The key to understanding the compound's solubility lies in its constituent functional groups and their capacity for intermolecular interactions.
Caption: Molecular structure highlighting key functional groups.
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Dimethylurea Moiety: This is a highly polar group. The carbonyl oxygen (C=O) is an excellent hydrogen bond acceptor, while the N-H group is a hydrogen bond donor. This strongly promotes solubility in polar protic solvents.
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Hydroxyl Group (-OH): As a classic hydrogen bond donor and acceptor, the secondary alcohol group significantly enhances polarity and water solubility.
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Chloropropyl Chain: This portion introduces both polarity (due to the electronegative chlorine atom) and non-polar character (from the three-carbon alkyl chain). This part of the molecule will favor interactions with less polar organic solvents.
Intermolecular Forces and Solvent Interactions
The interplay of these groups dictates the dominant intermolecular forces:
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Hydrogen Bonding: The compound's ability to form strong hydrogen bonds with solvents like water, ethanol, and methanol is expected to be the primary driver of its solubility in these media.
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Dipole-Dipole Interactions: The polar C=O, C-N, C-OH, and C-Cl bonds will contribute to solubility in polar aprotic solvents such as acetone or ethyl acetate.
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London Dispersion Forces: The alkyl portions (propyl and methyl groups) will interact via weaker dispersion forces, allowing for limited solubility in non-polar solvents like hexane.
Comparative Solubility Profile
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High-Solubility Analogue: 1,3-Dimethylurea is extremely soluble in water (765 g/L at 21.5 °C) and also dissolves in other polar solvents like ethanol and acetone[5]. This highlights the powerful solubilizing effect of the dimethylurea core.
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Low-Solubility Analogue: Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) is very slightly soluble in water (0.0042 g/100 mL). The large, non-polar dichlorophenyl group dramatically reduces its affinity for water.
Our target compound sits between these two extremes. The hydroxypropyl group is more polar than Diuron's dichlorophenyl group, suggesting significantly better water solubility than Diuron. However, the presence of the chloropropyl chain makes it less polar than 1,3-dimethylurea, so its solubility is expected to be lower than that of the simple analogue.
Table 1: Predicted Solubility Profile and Rationale
| Solvent | Solvent Type | Predicted Solubility | Rationale / Justification |
| Water (H₂O) | Polar Protic | High | Strong hydrogen bonding capability from urea and hydroxyl groups is expected to dominate. |
| Methanol (CH₃OH) | Polar Protic | Very High | Similar to water, with an added organic character that favorably interacts with the propyl chain. |
| Ethanol (C₂H₅OH) | Polar Protic | Very High | Excellent H-bond donor/acceptor with a slightly larger alkyl component to dissolve the solute. |
| Acetone (CH₃COCH₃) | Polar Aprotic | High | Strong dipole-dipole interactions with the polar urea and C-Cl bonds. Good H-bond acceptor. |
| Ethyl Acetate | Moderately Polar | Moderate | Can act as an H-bond acceptor and has dipole interactions, but less polar than acetone. |
| Dichloromethane (CH₂Cl₂) | Moderately Polar | Moderate to Low | Primarily dipole-dipole interactions. The chloropropyl chain will interact favorably. |
| Toluene | Non-polar Aromatic | Low to Insoluble | Lacks strong H-bonding or dipole interactions needed to overcome the solute's polar nature. |
| Hexane | Non-polar Aliphatic | Insoluble | Dominated by weak dispersion forces, insufficient to dissolve the highly polar solute. |
Experimental Determination of Solubility: A Standardized Protocol
To move from prediction to empirical data, a standardized experimental protocol is essential. The following workflow is designed to be robust, reproducible, and self-validating for determining the qualitative and semi-quantitative solubility of the target compound.
Experimental Workflow
Caption: Workflow for semi-quantitative solubility determination.
Materials and Reagents
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3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea (analytical grade)
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Solvents: Deionized Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Hexane (HPLC grade or equivalent)
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Equipment: Analytical balance (±0.1 mg), vortex mixer, magnetic stirrer and stir bars, temperature-controlled water bath, centrifuge, volumetric flasks, pipettes, 2 mL glass vials, syringe filters (0.22 µm).
Step-by-Step Protocol
This protocol follows a standard method for determining solubility by creating a saturated solution[6][7].
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Preparation: To a 2 mL glass vial, add a pre-weighed excess of the compound (e.g., ~100 mg, accurately recorded). The key is to ensure undissolved solid will remain after equilibration.
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Solvent Addition: Accurately pipette 1.0 mL of the desired test solvent into the vial.
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Mixing and Equilibration:
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Causality: To ensure a true equilibrium is reached, both mechanical agitation and sufficient time are required. Temperature control is critical as solubility is highly temperature-dependent.
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Seal the vial and vortex vigorously for 2 minutes.
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Place the vial in a temperature-controlled bath set to 25.0 °C on a magnetic stir plate. Allow the suspension to stir for 24 hours.
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Phase Separation:
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Trustworthiness: This step is crucial for ensuring that only the dissolved solute is measured. Any suspended solid will falsely inflate the result.
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Remove the vial from the bath and let it stand for 30 minutes to allow solids to settle.
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Carefully draw the supernatant using a syringe and pass it through a 0.22 µm syringe filter into a clean, pre-weighed vial. This removes any fine particulates.
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Quantification (Gravimetric Method):
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Accurately weigh the vial containing the filtered saturated solution.
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Place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and the weight is constant.
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The final weight of the vial minus its initial tare weight gives the mass of the dissolved solute.
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The initial weight of the solution minus the final weight of the solute gives the mass of the solvent.
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Calculate the solubility in mg/mL or g/100 mL.
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Interpretation and Application in Research & Development
The solubility data, whether predicted or empirically determined, has direct implications for:
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Synthetic Chemistry: The high predicted solubility in polar aprotic solvents like acetone suggests they could be excellent media for reactions involving this compound. For reactions in aqueous systems, its high water solubility is a significant advantage.
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Purification: Knowledge of its solubility profile is key to developing crystallization protocols. For instance, a solvent in which it is highly soluble at high temperatures but less soluble at low temperatures (like ethanol or methanol) would be a good candidate. A non-solvent like hexane could be used as an anti-solvent to induce precipitation.
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Formulation Science: For applications requiring a stable solution, water, ethanol, or a co-solvent system would be appropriate. Understanding the solubility limit is critical to prevent precipitation upon storage or changes in temperature.
Conclusion
3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea presents a solubility profile dominated by its polar functional groups. Its structure strongly suggests high solubility in polar protic solvents like water and alcohols, and good solubility in polar aprotic solvents like acetone. Conversely, it is expected to be poorly soluble in non-polar media such as hexane and toluene. While this guide provides a robust theoretical framework, the included experimental protocol empowers researchers to obtain precise, verifiable data tailored to their specific laboratory conditions. This fundamental understanding of solubility is the cornerstone for the successful and efficient utilization of this versatile chemical intermediate in scientific research and industrial development.
References
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Ataman Kimya. (n.d.). 3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON). Retrieved from [Link]
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Patsnap Eureka. (n.d.). Synthetic method of 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride and aqueous solution product obtained during preparation process thereof. Retrieved from [Link]
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